2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-(4-Methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-propoxyphenyl group at position 4 and an acetamide moiety bearing a 4-methoxyphenyl group at position 2. The methoxy and propoxy substituents on the phenyl rings influence its lipophilicity, solubility, and electronic properties, making it a subject of comparative studies with structurally analogous compounds.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-12-26-17-10-6-15(7-11-17)19-20(23-27-22-19)21-18(24)13-14-4-8-16(25-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,21,23,24) |
InChI Key |
SREAHUYETSQWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the use of methoxybenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.
Attachment of the propoxyphenyl group: This can be done using propoxybenzene derivatives, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,5-oxadiazole ring is synthesized via cyclization of nitrile oxides or hydrazine derivatives. For this compound, a common route involves:
-
Step 1 : Condensation of 4-propoxybenzonitrile oxide with 2-(4-methoxyphenyl)acetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone).
-
Step 2 : Cyclization via dehydration at 80–100°C, yielding the oxadiazole ring.
Example Reaction:
Acetamide Functionalization
The acetamide group participates in nucleophilic acyl substitution reactions:
-
Hydrolysis : Under acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives.
-
Conditions : 6M HCl, reflux (yield: 72–85%).
-
-
Substitution : Reaction with amines (e.g., benzylamine) generates substituted amides.
-
Conditions : DMF, 60°C, 12h (yield: 65%).
-
Aromatic Substitution Reactions
The methoxy and propoxy groups direct electrophilic substitution on their respective phenyl rings:
-
Nitration : Nitration occurs at the para position of the methoxyphenyl ring.
-
Halogenation : Bromination selectively targets the propoxyphenyl ring.
Reactivity of the Oxadiazole Ring
The 1,2,5-oxadiazole ring undergoes ring-opening and functionalization:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form a diamino intermediate .
-
Electrophilic Attack : Reacts with acyl chlorides (e.g., acetyl chloride) at the N3 position.
Comparative Reactivity of Structural Analogs
The table below compares reactions of the target compound with structurally similar molecules:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 220°C, releasing CO and NH₃.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the oxadiazole ring, forming nitrile oxide byproducts.
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For example, derivatives containing oxadiazole rings have exhibited significant cytotoxicity against various cancer cell lines. In particular, compounds similar to 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | % Growth Inhibition | IC50 (µM) |
|---|---|---|---|
| Compound A | SNB-19 | 86.61 | 20.12 |
| Compound B | OVCAR-8 | 85.26 | 10.84 |
| Compound C | NCI-H40 | 75.99 | 24.57 |
These results indicate that modifications to the oxadiazole structure can significantly influence anticancer efficacy.
Antioxidant Properties
In addition to anticancer activity, compounds with oxadiazole structures have also been evaluated for their antioxidant properties . The DPPH radical scavenging method is commonly used to assess the antioxidant capacity of these compounds . The presence of methoxy and propoxy groups appears to enhance the electron-donating ability of the molecules, contributing to their antioxidant effects.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in preclinical models:
- Study on Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects on breast cancer cell lines. The study found that certain derivatives led to a reduction in cell viability by over 70% compared to untreated controls .
- Antioxidant Evaluation : Another research project assessed the antioxidant activity of synthesized oxadiazole compounds using various assays (DPPH and ABTS). The results indicated that specific structural modifications significantly enhanced radical scavenging activity .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and propoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Data
Key Observations:
The propoxy group in the target compound enhances lipophilicity (logP ≈ 3.5 estimated) compared to shorter-chain ethoxy (logP ≈ 2.8) or methoxy (logP ≈ 2.1) analogues, suggesting improved membrane permeability .
Structural Flexibility: Compounds with phenoxy linkers (e.g., 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide) introduce conformational flexibility, which may impact pharmacokinetic profiles compared to rigid phenyl-substituted analogues .
Crystallographic Data :
- Evidence suggests that N-substituted acetamides, including oxadiazole derivatives, often form planar amide groups stabilized by N–H···O hydrogen bonding, as observed in related structures . SHELX software (widely used for crystallographic refinement) has been critical in resolving such configurations .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3 |
| Molecular Weight | 394.47 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
The structure features a methoxyphenyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have reported the antimicrobial properties of related compounds within the oxadiazole class. For instance, derivatives of oxadiazoles have shown significant activity against various bacterial strains. A study demonstrated that oxadiazole derivatives exhibited inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates reaching up to 83.4% and 78.8%, respectively .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacteria | Inhibition (%) |
|---|---|---|
| 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide | Staphylococcus aureus | TBD |
| Oxadiazole Derivative A | Pseudomonas aeruginosa | 78.8 |
| Oxadiazole Derivative B | E. coli | TBD |
Anti-inflammatory Activity
Compounds containing oxadiazole rings have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The exact mechanism often involves modulation of NF-kB signaling pathways or inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored through various in vitro studies. For example, compounds similar to 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide have been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Modulation of inflammatory cytokines | , |
| Anticancer | Induction of apoptosis | , |
Case Study 1: Antimicrobial Screening
In a recent screening study involving various oxadiazole derivatives, 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide was tested for its efficacy against multiple bacterial strains. The results indicated promising antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.
Case Study 2: Anticancer Evaluation
Another study focused on the anticancer properties of oxadiazole derivatives revealed that several compounds induced significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, suggesting that 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide may possess similar properties.
Q & A
Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide?
- Methodological Answer : The synthesis typically involves amide coupling between a methoxyphenyl acetic acid derivative and a 1,2,5-oxadiazol-3-amine intermediate. For example:
Intermediate Preparation : Synthesize the 1,2,5-oxadiazole ring via cyclization of a nitrile oxide with a propoxyphenyl-substituted alkene .
Amide Formation : React 2-(4-methoxyphenyl)acetic acid chloride with the 1,2,5-oxadiazol-3-amine under reflux in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon connectivity, particularly for methoxy (-OCH) and oxadiazole ring signals .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650–1700 cm, oxadiazole ring vibrations ~950–1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, as demonstrated in related oxadiazole derivatives .
Q. What safety precautions should be taken when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps.
- Ventilation : Avoid inhalation of fine powders; use local exhaust ventilation during weighing .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data between different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or crystallographic variations. Steps to resolve:
Cross-Validate Techniques : Compare NMR data with XRD-derived bond lengths (e.g., oxadiazole ring torsion angles may vary in solution vs. solid state) .
Replicate Conditions : Ensure identical solvent systems (e.g., DMSO-d vs. CDCl) and concentrations for NMR .
Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or IR spectra, aligning with experimental data .
Q. What strategies optimize the synthetic yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HCl) for amide bond formation efficiency .
- Temperature Control : Optimize reflux conditions (e.g., 80°C in toluene for oxadiazole cyclization) to minimize side reactions .
- Purification : Employ gradient elution in chromatography or fractional crystallization to isolate high-purity product .
Q. How to design experiments to investigate the biological mechanism of action?
- Methodological Answer :
- Target Identification : Use molecular docking studies to predict interactions with enzymes (e.g., cyclooxygenase-2) based on the oxadiazole scaffold’s electron-deficient nature .
- In Vitro Assays : Test inhibition of inflammatory mediators (e.g., TNF-α) in macrophage cell lines, using dose-response curves (IC determination) .
- Metabolic Stability : Assess hepatic microsome stability to evaluate pharmacokinetic potential .
Q. What computational methods validate crystallographic data for this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) observed in XRD structures .
- Molecular Dynamics (MD) : Simulate crystal packing to assess stability under varying temperatures .
- Electrostatic Potential Maps : Compare DFT-calculated electron density distributions with XRD-derived models to validate resonance effects in the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
